![molecular formula C18H25ClN2O3 B7985077 [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7985077.png)
[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
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Overview
Description
[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is a useful research compound. Its molecular formula is C18H25ClN2O3 and its molecular weight is 352.9 g/mol. The purity is usually 95%.
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Biological Activity
[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is a synthetic compound that has garnered interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
It features a piperidine ring substituted with a chloroacetyl group, an isopropyl group, and a benzyl carbamate moiety. This unique combination suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several therapeutic areas:
1. Anticancer Activity
Recent studies have indicated that piperidine derivatives exhibit anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study highlighted that related piperidine derivatives demonstrated better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
2. Cholinesterase Inhibition
The compound may also act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. Inhibition of these enzymes is crucial for the treatment of Alzheimer's disease. Research has shown that similar piperidine derivatives can improve brain exposure and exhibit dual inhibition properties, making them potential candidates for Alzheimer's therapy .
3. Antimicrobial Activity
Piperidine derivatives have been reported to possess antimicrobial properties. The presence of the chloroacetyl group may enhance the compound's interaction with microbial targets, leading to effective inhibition of bacterial growth.
The biological activity of this compound is attributed to its interaction with various biological receptors and enzymes:
- G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, influencing signaling pathways associated with cell proliferation and survival .
- Enzyme Inhibition : Its ability to inhibit cholinesterases suggests a mechanism that increases acetylcholine levels in synaptic clefts, enhancing cholinergic transmission .
Case Studies
Several studies have investigated the efficacy of piperidine derivatives in clinical settings:
- Study on Cancer Cell Lines : A recent study demonstrated that a similar derivative induced significant apoptosis in FaDu hypopharyngeal tumor cells, suggesting its potential as a chemotherapeutic agent .
Study | Compound | Effect |
---|---|---|
1 | Piperidine derivative | Induced apoptosis in cancer cells |
2 | AChE inhibitor | Improved cognitive function in animal models |
Scientific Research Applications
Applications in Medicinal Chemistry
1. Drug Development
The compound's structure suggests potential applications in the development of pharmaceuticals targeting neurological disorders, due to its piperidine core, which is often associated with central nervous system (CNS) activity. Its ability to interact with neurotransmitter receptors makes it a candidate for further investigation in this field.
2. Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural features exhibit antimicrobial properties. The chloroacetyl substitution may enhance the compound's efficacy against bacterial strains, warranting further exploration through biological assays.
3. Enzyme Inhibition
Research has shown that carbamates can act as enzyme inhibitors. [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating diseases linked to enzyme dysfunction.
Case Study 1: CNS Activity
A study published in a peer-reviewed journal evaluated the pharmacological effects of similar piperidine derivatives on animal models exhibiting anxiety and depression-like behaviors. The results indicated significant anxiolytic effects, suggesting that this compound could possess similar properties.
Case Study 2: Antimicrobial Efficacy
Another research project investigated the antimicrobial properties of various carbamate derivatives against Gram-positive and Gram-negative bacteria. The findings highlighted that compounds with chloroacetyl groups showed enhanced activity compared to their non-substituted counterparts, indicating a promising avenue for developing new antibiotics based on this scaffold.
Properties
IUPAC Name |
benzyl N-[(3S)-1-(2-chloroacetyl)piperidin-3-yl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c1-14(2)21(16-9-6-10-20(12-16)17(22)11-19)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTOKVYGVYLJAT-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.